4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde
Overview
Description
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is a chemical compound that serves as a precursor in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyrimidine ring, a fundamental structure in many pharmaceuticals and agrochemicals. The compound's functional groups, such as the amino and methylthio groups, allow for further chemical modifications, making it a versatile intermediate in organic synthesis.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in several studies. For instance, microwave-assisted synthesis has been employed to create pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde derivatives . This method highlights the efficiency of microwave irradiation in reducing reaction times, especially when primary amines are involved. Another study reports the synthesis of methyl esters of N-substituted amino acids starting from 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile, which shares a similar methylthio group as in 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde . These methods demonstrate the potential pathways for synthesizing related compounds.
Molecular Structure Analysis
Chemical Reactions Analysis
Chemical reactions involving pyrimidine derivatives are diverse. The SNAr (nucleophilic aromatic substitution) reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been studied, resulting in amination, solvolysis, and condensation products . These reactions are influenced by structural factors and the presence of alkoxide ions. Additionally, the synthesis of pyrimido[4,5-d]pyrimidine-2,5-dione derivatives involves the condensation of a related compound, 6-amino-3-methyl-2-(methylthio)pyrimidin-4(3H)-one, with aldehydes and urea under microwave-assisted conditions . These studies provide insights into the types of reactions that 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde might undergo.
Physical and Chemical Properties Analysis
Scientific Research Applications
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Pharmaceutical Chemistry
- Application : 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde is used for the preparation of pyridopyrimidines and naphthyridines as inhibitors of Akt kinase .
- Method : The compound is used as a pharmaceutical intermediate . The specific methods of application or experimental procedures are not provided in the sources.
- Results : These compounds are being studied for the treatment of cancer . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources.
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Medicinal Chemistry
- Application : Pyrimidines, including 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Method : Numerous methods for the synthesis of pyrimidines are described . The specific methods of application or experimental procedures are not provided in the sources.
- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . The specific results or outcomes, including any quantitative data or statistical analyses, are not provided in the sources.
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Antimicrobial Research
- Application : Substituted pyrimidine derivatives containing 4-amino and 5-cyano substituted derivatives are synthesized and evaluated for their in vitro biological assay antibacterial activity .
- Method : Biginelli typed three component reactions between an aldehyde, malononitrile, and a urea constituent give a rapid facile pyrimidine ring .
- Results : The products were assayed for their in vitro biological assay antibacterial activity against S. pyogenes MTCC - 442, S. aureus MTCC - 96, E. coli MTCC - 443, and B. subtilis MTCC - 441 bacterial strain and antifungal activity against Aspergillus niger MTCC - 282 and Candida albicans MTCC - 227 .
- Chemical Synthesis
- Application : 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde can be used for the preparation of various chemical compounds .
- Method : One of the commonly employed methods for the preparation of 2,6-disubstituted derivatives of 4-aminopyrimidine-5-carbaldehyde is the chloroformylation of pyrimidine oxo derivatives using the Vilsmeier–Haack reagent followed by substitution of the chlorine atom in position 4 of the pyrimidine ring with an amino group .
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Molecular Modeling
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Chemical Safety Research
Safety And Hazards
The safety information for “4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde” includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinse cautiously with water for several minutes .
Future Directions
properties
IUPAC Name |
4-amino-2-methylsulfanylpyrimidine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGONQMFYFJRAIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00304313 | |
Record name | 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde | |
CAS RN |
770-31-0 | |
Record name | 770-31-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00304313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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